molecular formula C27H23N7O B2973472 [1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920262-52-8

[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

Cat. No. B2973472
CAS RN: 920262-52-8
M. Wt: 461.529
InChI Key: BGDYCEQEWICGMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Chemical Reactions Analysis

The anions, generated from similar compounds with sodium hydride (NaH), underwent aromatization to give the 3H-1, 2, 3-triazolo pyrimidine-7-carbonitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, one such compound was reported as a yellow solid with a melting point of 326–328 °C .

Scientific Research Applications

CDK2 Inhibition in Cancer Treatment

This compound has been found to be a potent inhibitor of CDK2, a protein kinase that is a promising target for cancer treatment . The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Use in Medicinal Chemistry

The compound has been used in medicinal chemistry, particularly in the development of drugs for c-Met inhibition . c-Met is a protein that plays a crucial role in cellular growth, survival, and migration, making it a potential target for cancer treatment .

Use as Fluorescent Probes

The compound has been used as a fluorescent probe . Fluorescent probes are tools that can be used to visualize and track the dynamic processes of cellular molecules in real-time .

Use in Polymer Structures for Solar Cells

The compound has been incorporated into polymers for use in solar cells . This application takes advantage of the compound’s light-absorbing properties, which can be used to convert sunlight into electricity .

BACE-1 Inhibition

The compound has demonstrated BACE-1 inhibition . BACE-1 is an enzyme that plays a key role in the production of beta-amyloid peptide, a substance that forms harmful plaques in the brains of Alzheimer’s patients .

GABA A Allosteric Modulating Activity

The compound has shown GABA A allosteric modulating activity . GABA A receptors are a type of protein that responds to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .

Future Directions

The development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field . Future research could focus on the design and synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .

properties

IUPAC Name

(4-phenylphenyl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N7O/c35-27(22-13-11-21(12-14-22)20-7-3-1-4-8-20)33-17-15-32(16-18-33)25-24-26(29-19-28-25)34(31-30-24)23-9-5-2-6-10-23/h1-14,19H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGDYCEQEWICGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-biphenyl]-4-yl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone

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